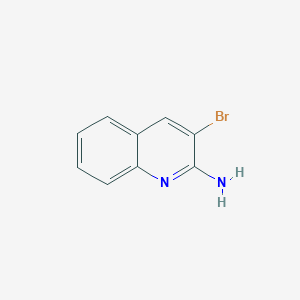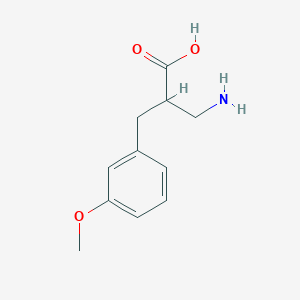
3-Bromoquinolin-2-amina
Descripción general
Descripción
3-Bromoquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both bromine and amine groups in its structure makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
3-Bromoquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 3-bromoquinolin-2-amine belongs, are known to have a wide range of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinoline derivatives are known for their diverse applications in medicinal chemistry, suggesting that they interact with various biological targets .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of applications in medicinal and synthetic organic chemistry .
Pharmacokinetics
The pharmacokinetic properties of 3-Bromoquinolin-2-amine indicate that it has high gastrointestinal absorption and is BBB permeant . It is also known to inhibit CYP1A2 , which could impact the metabolism of other drugs.
Result of Action
Given the wide range of applications of quinoline derivatives in medicinal chemistry , it can be inferred that 3-Bromoquinolin-2-amine may have diverse biological effects.
Action Environment
The action, efficacy, and stability of 3-Bromoquinolin-2-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions . Furthermore, its action and efficacy can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors .
Análisis Bioquímico
Biochemical Properties
It is known that the bromine atom at the 3-position can undergo various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions suggest potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that the compound can participate in various palladium-catalyzed coupling reactions, which could potentially lead to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolin-2-amine typically involves the bromination of quinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 3-Bromoquinolin-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or imines.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinolines
- Nitroquinolines
- Aminoquinolines
Comparación Con Compuestos Similares
- 2-Aminoquinoline
- 3-Chloroquinolin-2-amine
- 3-Iodoquinolin-2-amine
Comparison: 3-Bromoquinolin-2-amine is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate. Compared to 3-Chloroquinolin-2-amine and 3-Iodoquinolin-2-amine, the bromine derivative offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Propiedades
IUPAC Name |
3-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFDUOXWWDNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627504 | |
| Record name | 3-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-31-7 | |
| Record name | 3-Bromo-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)




![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)

